3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitrile group and the pyrazole ring makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 3-oxo-2,3-dihydro-1H-pyrazole with 3-bromopropanenitrile under basic conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a nitrile group and a pyrazole ring, which provides a distinct set of chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(3-methyl-5-oxo-1H-pyrazol-2-yl)propanenitrile |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(11)9-10(6)4-2-3-8/h5H,2,4H2,1H3,(H,9,11) |
InChI Key |
KBKATMNICLYLJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN1CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.